N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound characterized by the presence of both methoxybenzyl and tolyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using column chromatography to obtain a high-purity product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize production costs. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and tolyl groups can facilitate binding to hydrophobic pockets within proteins, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-3-methoxybenzyl)-N-(p-tolyl)acetamide
- N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
- 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-p-tolyl-acetamide
Uniqueness
N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxybenzyl and tolyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-17(21)16(20)18-11-13-4-3-5-15(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGQZFJOWMGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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